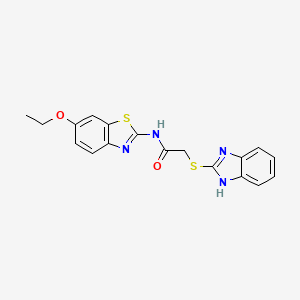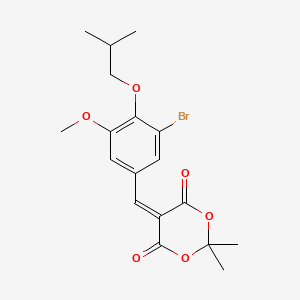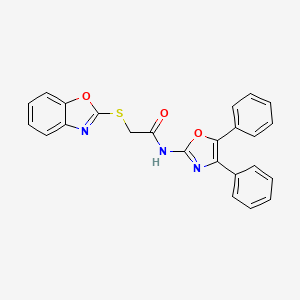
3-(1-benzofuran-2-yl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
Descripción general
Descripción
3-(1-benzofuran-2-yl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has attracted significant attention in scientific research. It is a potent and selective inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 3-(1-benzofuran-2-yl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide involves the inhibition of a specific protein kinase called Aurora kinase A. This kinase plays a crucial role in the regulation of cell division and is overexpressed in various types of cancer. Inhibition of Aurora kinase A by this compound leads to the disruption of cell division and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. Additionally, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1-benzofuran-2-yl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide is its selectivity for Aurora kinase A, which reduces the risk of off-target effects. Additionally, it has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapeutic agents. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(1-benzofuran-2-yl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential biomarkers for patient selection.
Aplicaciones Científicas De Investigación
3-(1-benzofuran-2-yl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(1-benzofuran-2-yl)-4-oxido-1-(pyridin-2-ylmethoxy)quinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-22-21(20-13-15-7-1-4-11-19(15)29-20)24(27)17-9-2-3-10-18(17)25(22)28-14-16-8-5-6-12-23-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRGSGIEBVBJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=[N+](C4=CC=CC=C4N(C3=O)OCC5=CC=CC=N5)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chloro-3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3618646.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B3618654.png)

![4-{[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B3618668.png)
![dimethyl 5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618673.png)

![N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3618687.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B3618700.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3618707.png)
![N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3618710.png)


![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B3618733.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3618746.png)